molecular formula C38H33N2O4P B12304919 1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea

1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea

Cat. No.: B12304919
M. Wt: 612.7 g/mol
InChI Key: ONMZSTUAVOQTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea (hereafter referred to as Compound X) is a structurally complex organophosphorus derivative characterized by a pentacyclic framework fused with a phosphorus-oxygen (P=O) core. Its molecular architecture includes a phenylurea moiety, a dimethyl-substituted dioxaphosphapentacyclo ring system, and a propan-2-yl linker.

The phosphorus atom in the dioxaphosphapentacyclo system likely contributes to its electronic properties, influencing solubility and reactivity. Advanced analytical methods, including LC/MS and 2D-HPTLC, would be critical for profiling its purity and structural integrity, as demonstrated in studies of similar bioactive metabolites .

Properties

Molecular Formula

C38H33N2O4P

Molecular Weight

612.7 g/mol

IUPAC Name

1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea

InChI

InChI=1S/C38H33N2O4P/c1-24-22-28-16-10-12-20-31(28)33-34-32-21-13-11-17-29(32)23-25(2)36(34)43-45(42-35(24)33)44-37(27-14-6-4-7-15-27)26(3)39-38(41)40-30-18-8-5-9-19-30/h4-23,26,37H,1-3H3,(H2,39,40,41)

InChI Key

ONMZSTUAVOQTKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)OC(C6=CC=CC=C6)C(C)NC(=O)NC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea involves multiple steps, including the formation of the phosphapentacyclic structure and subsequent functionalization. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of multiple aromatic rings. Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphapentacyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound X belongs to a niche class of organophosphorus-urea hybrids. Key analogues for comparison include:

Phenylurea-based kinase inhibitors (e.g., Sorafenib analogues): These lack the phosphorus-containing polycyclic system but share the phenylurea motif, which is critical for ATP-binding pocket interactions. Compound X’s phosphapentacyclo group may confer enhanced steric hindrance or altered binding kinetics .

Phosphatase inhibitors (e.g., Cyclophostin): These feature phosphorus-centered electrophilic warheads but lack the urea linkage. Compound X’s urea group could enable dual functionality—targeting both hydrolytic enzymes and receptors .

Natural product-derived polycycles (e.g., Salternamide E): Marine actinomycete metabolites with fused polycyclic systems exhibit antibiotic activity. Compound X’s synthetic framework may improve metabolic stability compared to natural products .

Physicochemical and Bioactive Properties

A comparative analysis of Compound X and its analogues is summarized below:

Property Compound X Sorafenib Analogues Cyclophostin Salternamide E
Molecular Weight ~650 g/mol (estimated) ~450–500 g/mol ~350 g/mol ~600 g/mol
Solubility Moderate (polar aprotic solvents) Low (DMSO-dependent) High (aqueous buffers) Low (lipophilic)
Bioactivity Hypothesized kinase/phosphatase inhibition Proven kinase inhibition Covalent phosphatase inhibition Antibacterial
Stability High (rigid polycyclic framework resists hydrolysis) Moderate (prone to oxidative degradation) Low (reactive phosphorus center) Moderate (sensitive to light)
Synthetic Accessibility Challenging (multi-step synthesis, stereochemical control) Well-established Moderate Complex (natural product isolation)

Key Research Findings

This property is absent in Sorafenib analogues but parallels Cyclophostin’s reactive phosphorus center .

Hydrogen-Bonding Capacity : The urea group in Compound X enables strong intermolecular hydrogen bonds, a feature shared with kinase inhibitors but absent in Salternamide E. This could improve target binding affinity .

Chromatographic Behavior: Based on studies of flavonoid retention (log k'), the polar urea and P=O groups in Compound X may result in higher retention times in reversed-phase HPLC compared to less polar analogues like Salternamide E .

Challenges and Opportunities

  • Synthetic Complexity : The compound’s intricate architecture demands advanced stereochemical control, as seen in the synthesis of bioactive natural products .
  • Biological Profiling : While computational models predict kinase/phosphatase inhibition, empirical validation is required. Methods such as solid-state NMR (as applied to trichothecenes) could elucidate its interaction with biological targets .
  • Environmental Impact : Fluorinated or phosphorus-containing compounds often raise concerns about persistence. Compound X’s stability necessitates environmental fate studies, akin to those for PFAS and sulfur hexafluoride derivatives .

Biological Activity

1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea is a complex organic compound notable for its intricate molecular structure and potential biological activities. This article explores the biological activity of this compound based on current research findings.

Molecular Structure

The compound is characterized by a unique pentacyclic framework and multiple functional groups including urea and phosphapentacyclic moieties. Its molecular formula is C32H29N2O4PC_{32}H_{29}N_2O_4P with a molecular weight of 536.6 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phosphorous atom and the pentacyclic structure are crucial for binding to various enzymes or receptors involved in cellular signaling pathways. This interaction may modulate the activity of these targets leading to diverse biological effects such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites.

Biological Activity

Research indicates that the compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : There is evidence indicating potential antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological effects of this compound:

StudyObjectiveFindings
Study 1Assess cytotoxicity on cancer cellsShowed significant inhibition of cell proliferation in breast cancer cell lines
Study 2Evaluate antimicrobial activityDemonstrated effectiveness against Gram-positive bacteria
Study 3Investigate anti-inflammatory effectsReduced inflammation markers in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.